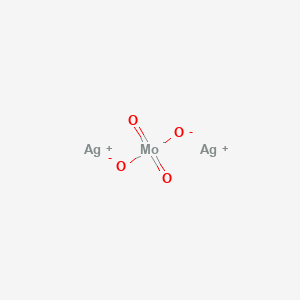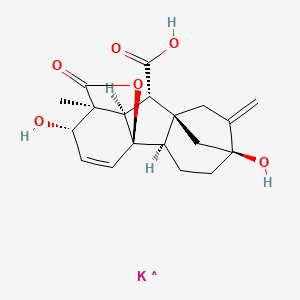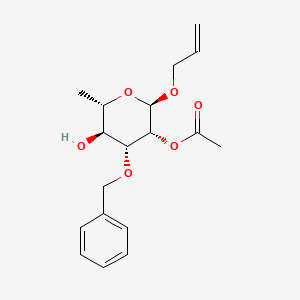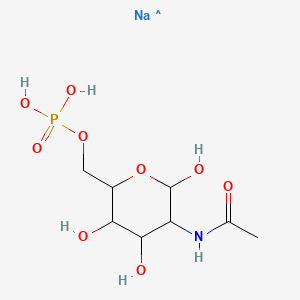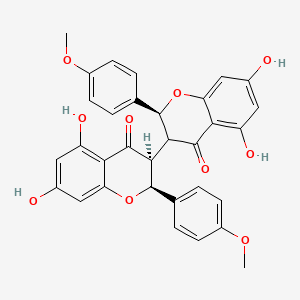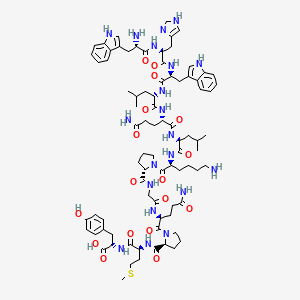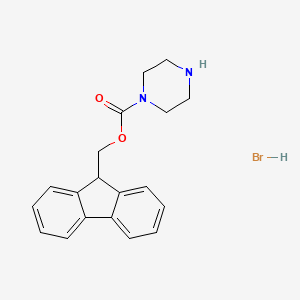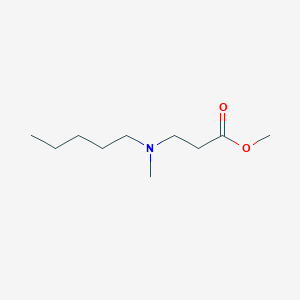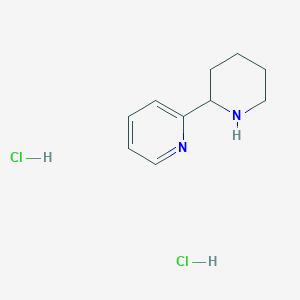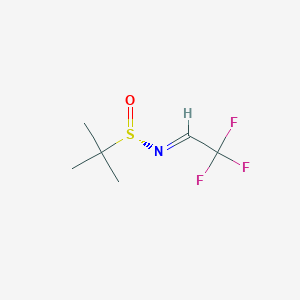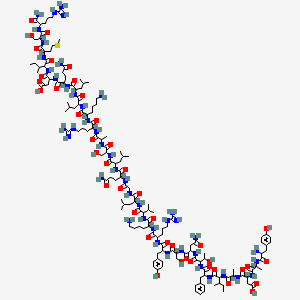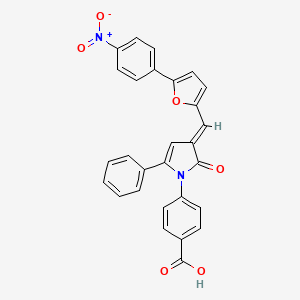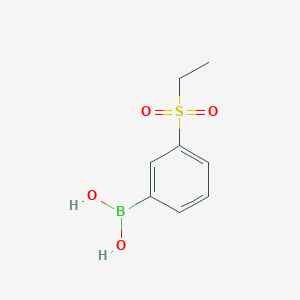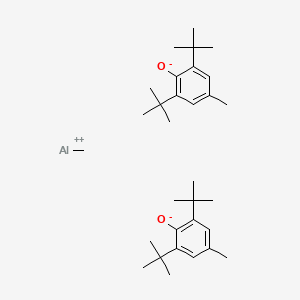
Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) is a chemical compound with the molecular formula C31H49AlO2This compound is used in various industrial and research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) typically involves the reaction of 2,6-di-tert-butyl-4-methylphenol with methylaluminum compounds. The reaction is carried out in an inert atmosphere, often using toluene as a solvent. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring anhydrous conditions to avoid hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often supplied as a solution in toluene to facilitate handling and application .
Analyse Des Réactions Chimiques
Types of Reactions
Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different aluminum-containing products.
Substitution: The phenolate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aluminum oxides, while substitution reactions can produce a variety of aluminum-ligand complexes .
Applications De Recherche Scientifique
Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mécanisme D'action
The mechanism by which Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological and chemical effects. The pathways involved include modulation of oxidative stress and inhibition of specific enzymatic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide): Similar in structure but with different applications and properties.
Uniqueness
Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) is unique due to its specific combination of phenolate ligands and aluminum center, which imparts distinct chemical reactivity and stability. This makes it particularly useful in specialized industrial and research applications where other compounds may not perform as effectively .
Propriétés
Formule moléculaire |
C31H49AlO2 |
|---|---|
Poids moléculaire |
480.7 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-methylphenolate;methylaluminum(2+) |
InChI |
InChI=1S/2C15H24O.CH3.Al/c2*1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7;;/h2*8-9,16H,1-7H3;1H3;/q;;;+2/p-2 |
Clé InChI |
CXNGYHAYLBTIPZ-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)[O-])C(C)(C)C.CC1=CC(=C(C(=C1)C(C)(C)C)[O-])C(C)(C)C.C[Al+2] |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C)(C)C)[O-])C(C)(C)C.CC1=CC(=C(C(=C1)C(C)(C)C)[O-])C(C)(C)C.C[Al+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


